2-(Difluoromethyl)naphthalene-6-acetic acid
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Overview
Description
2-(Difluoromethyl)naphthalene-6-acetic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, along with an acetic acid moiety. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents, which can be introduced through various chemical reactions such as electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Difluoromethyl)naphthalene-6-acetic acid may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)naphthalene-6-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized naphthalene derivatives.
Scientific Research Applications
2-(Difluoromethyl)naphthalene-6-acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its role in drug development and its interactions with biological targets.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)naphthalene-6-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool for studying molecular interactions and mechanisms .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Difluoromethyl)naphthalene-6-acetic acid include:
- 2-(Trifluoromethyl)naphthalene-6-acetic acid
- 2-(Chloromethyl)naphthalene-6-acetic acid
- 2-(Bromomethyl)naphthalene-6-acetic acid
Uniqueness
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C13H10F2O2 |
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Molecular Weight |
236.21 g/mol |
IUPAC Name |
2-[6-(difluoromethyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O2/c14-13(15)11-4-3-9-5-8(6-12(16)17)1-2-10(9)7-11/h1-5,7,13H,6H2,(H,16,17) |
InChI Key |
UOBLMMDDLNXZBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C=C1CC(=O)O |
Origin of Product |
United States |
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